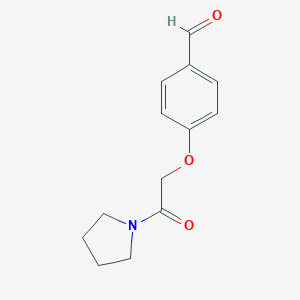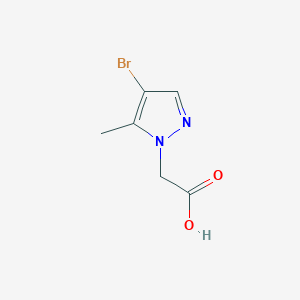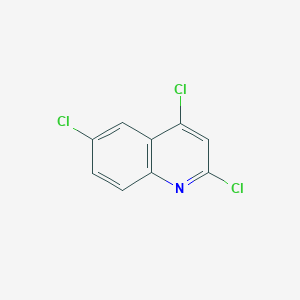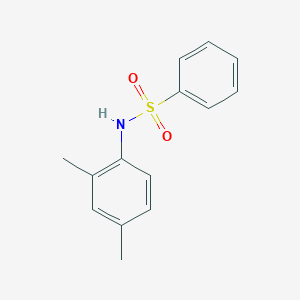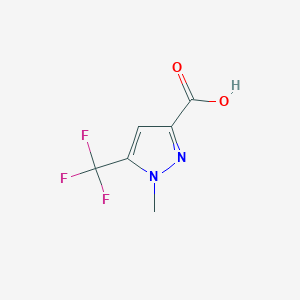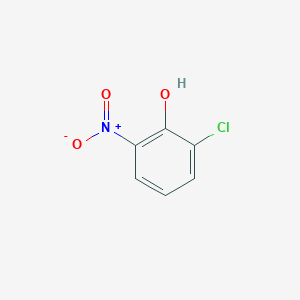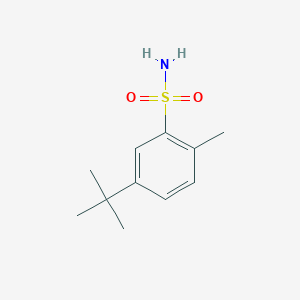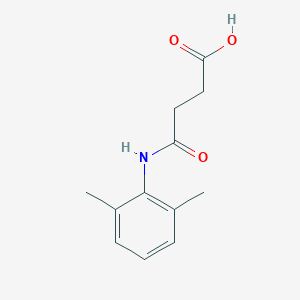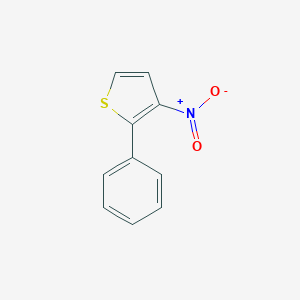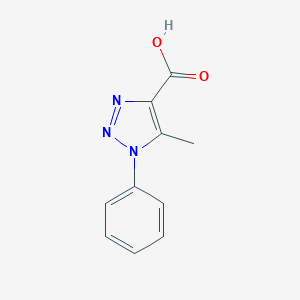
5-甲基-1-苯基-1H-1,2,3-三唑-4-羧酸
描述
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms and two carbon atoms
科学研究应用
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
作用机制
Target of Action
Triazole derivatives have been known to interact with a broad range of biological targets .
Mode of Action
It’s known that triazole derivatives can interact with their targets via hydrogen bonding . The presence of a positive charge on either of the two nitrogen atoms in the triazole ring allows it to form two equivalent tautomeric forms , which could potentially enhance its interaction with various biological targets.
Biochemical Pathways
It’s worth noting that triazole derivatives have been associated with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It’s known that triazole derivatives are generally highly soluble in water and other polar solvents , which could potentially enhance their bioavailability.
Result of Action
One study has shown that certain 2-phenyl-5-methyl-2h-1,2,3-triazole-4-carboxylic acids/carbohydrazides exhibited high potency in the submicromolar/nanomolar range in inhibiting xanthine oxidase, an enzyme involved in purine metabolism .
准备方法
Synthetic Routes and Reaction Conditions
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized from azidobenzene and ethyl acetylacetate. The reaction involves the formation of a triazole ring through a cycloaddition reaction. The specific reaction conditions include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反应分析
Types of Reactions
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.
Substitution: The phenyl group or the triazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the triazole ring.
相似化合物的比较
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar in structure but with different substitution patterns.
1,2,4-Triazole derivatives: These compounds share the triazole ring but differ in the position and type of substituents.
Uniqueness
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other triazole derivatives may not be as effective.
属性
IUPAC Name |
5-methyl-1-phenyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-9(10(14)15)11-12-13(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHCZOBPABYIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276169 | |
| Record name | 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20725-32-0 | |
| Record name | 20725-32-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structural significance of the carboxyl group in 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid?
A1: The carboxyl group in this compound plays a crucial role in its crystal structure. It forms a characteristic R22(8) inversion dimer through a pair of strong hydrogen bonds [2.617 (2) Å] with an adjacent molecule []. This dimerization motif is frequently observed in carboxylic acids. Interestingly, the hydrogen atom involved in this bond is noticeably shifted towards the acceptor oxygen atom, indicating a strong interaction [].
Q2: How does 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid behave as a ligand in coordination chemistry?
A2: This compound acts as a versatile ligand, coordinating with metal ions like Cu(II) and Ni(II) to form one-dimensional coordination polymers []. These polymers, synthesized under hydrothermal conditions, exhibit non-centrosymmetric polar packing arrangements belonging to the polar point group Cs, leading to interesting dielectric properties [].
Q3: What analytical techniques are commonly employed to characterize 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and its complexes?
A3: Various analytical methods are used to study this compound and its derivatives. Single-crystal X-ray diffraction is essential for determining the crystal structure and understanding the hydrogen bonding patterns [, , ]. Infrared (IR) spectroscopy helps identify functional groups and analyze bonding interactions [, ]. Additionally, Hirshfeld surface analysis provides insights into intermolecular interactions within the crystal lattice [].
Q4: Are there any known alternative synthetic routes to 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid?
A4: While the reaction of azidobenzene and ethyl acetylacetate is a common synthesis method [, ], alternative synthetic approaches might be possible. Exploring different starting materials and reaction conditions could lead to more efficient or environmentally friendly synthetic routes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


